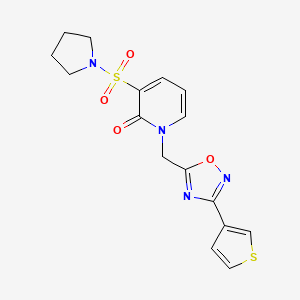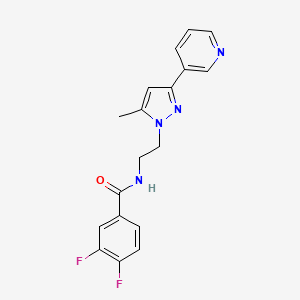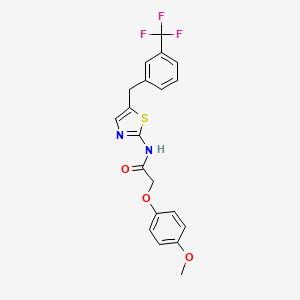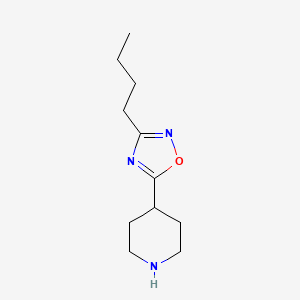
3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is added using sulfonation reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Attachment of the Thiophene Ring: The thiophene ring is introduced through cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives, sulfonyl-containing compounds, and oxadiazole derivatives. Examples include:
3-(pyrrolidin-1-ylsulfonyl)pyridine: Lacks the oxadiazole and thiophene rings.
1-(thiophen-3-yl)-1,2,4-oxadiazole: Lacks the pyridine and pyrrolidine rings.
Sulfonylpyridine derivatives: Varying substituents on the pyridine ring.
Uniqueness
The uniqueness of 3-(pyrrolidin-1-ylsulfonyl)-1-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one lies in its multi-functional structure, which combines several pharmacophores into a single molecule. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c21-16-13(26(22,23)20-7-1-2-8-20)4-3-6-19(16)10-14-17-15(18-24-14)12-5-9-25-11-12/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMNPCCYYNIGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)

![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)






![4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2631359.png)

![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2631363.png)
